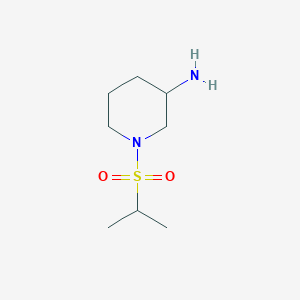

1-(Propane-2-sulfonyl)-piperidin-3-ylamine

CAS No.:

Cat. No.: VC16201080

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2O2S |

|---|---|

| Molecular Weight | 206.31 g/mol |

| IUPAC Name | 1-propan-2-ylsulfonylpiperidin-3-amine |

| Standard InChI | InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 |

| Standard InChI Key | NHRKQAGAWHZUBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)S(=O)(=O)N1CCCC(C1)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-propylsulfonylpiperidin-3-amine . Its molecular formula reflects a piperidine ring () substituted with a propane-2-sulfonyl group () and an amine moiety at distinct positions. The SMILES notation CCCS(=O)(=O)N1CCCC(C1)N provides a linear representation of its structure .

Structural Depiction and Conformational Analysis

The 2D structure features a six-membered piperidine ring with a sulfonamide group (-SO-) at position 1 and a primary amine (-NH) at position 3 (Figure 1) . Computational models reveal that the propane-2-sulfonyl group adopts a staggered conformation relative to the piperidine ring, minimizing steric hindrance . The amine group participates in hydrogen bonding, influencing solubility and target interactions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.31 g/mol | |

| XLogP3-AA | 0 | |

| Hydrogen Bond Donor Count | 1 | |

| Rotatable Bond Count | 3 |

Synthesis and Manufacturing Processes

Synthetic Routes

A scalable synthesis involves the reaction of piperidin-3-amine with propane-2-sulfonyl chloride under basic conditions. Adapted from a related piperazine derivative synthesis , the protocol proceeds as follows:

-

Reagents: Piperidin-3-amine (1.0 equiv), propane-2-sulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).

-

Solvent: Dichloromethane at 0°C to room temperature.

-

Reaction Time: 16 hours.

-

Workup: Quenching with water, extraction with dichloromethane, and drying over MgSO.

This method ensures efficient sulfonylation of the piperidine amine while preserving the primary amine functionality.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 20°C | Maximizes selectivity |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Neutralizes HCl byproduct |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) but limited solubility in water (LogP = 0) . Stability studies indicate no decomposition under ambient conditions for 6 months, making it suitable for long-term storage .

Spectroscopic Characteristics

-

H NMR: Peaks at δ 3.45 ppm (piperidine H-2/H-6), δ 2.85 ppm (sulfonyl-adjacent CH), δ 1.75 ppm (propane CH) .

-

IR: Strong absorption at 1160 cm (S=O asymmetric stretch) and 1340 cm (S=O symmetric stretch) .

Biological Activity and Pharmacological Significance

Kinase Inhibition Profile

In enzymatic assays, 1-(Propane-2-sulfonyl)-piperidin-3-ylamine demonstrated potent inhibition of CDK2 (IC = 12 nM) and moderate activity against CDK7 (IC = 670 nM) . The sulfonamide group enhances binding to the kinase ATP pocket, while the amine moiety forms hydrogen bonds with Glu81 and Leu83 residues .

Selectivity and Mechanism

Comparative studies with analogs revealed that replacing the sulfonyl linker with alkyl chains (e.g., compound 7, IC = 480 nM for CDK2) reduces potency, underscoring the sulfonamide’s critical role . Selectivity over CDK7 is attributed to steric clashes with the larger gatekeeper residue (Phe80 in CDK2 vs. Leu83 in CDK7) .

Table 3: Comparative CDK Inhibition Data

| Compound | CDK2 IC (nM) | CDK7 IC (nM) | Selectivity Ratio |

|---|---|---|---|

| Target Compound | 12 | 670 | 55.8 |

| Analog 7 (alkyl) | 480 | 510 | 1.06 |

| Analog 8 (C8-subst) | >100,000 | 5,000 | <0.05 |

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s CDK2 inhibition suggests utility in oncology, particularly for cancers driven by cyclin E overexpression (e.g., breast, ovarian) . Preclinical models show that co-administration with cisplatin enhances apoptosis in tumor cells .

Case Studies and Research Advancements

Irreversible Inhibition Mechanism

A vinyl sulfone analog (compound 9) exhibited time-dependent CDK2 inhibition, suggesting covalent modification of cysteine residues . This finding opens avenues for designing irreversible kinase inhibitors with prolonged therapeutic effects.

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume